

Spectroscopic Profile of 9-Amino-1-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Amino-1-nonanol

Cat. No.: B1319706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **9-Amino-1-nonanol** (CAS: 109055-42-7, Molecular Formula: C₉H₂₁NO). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the well-established spectroscopic characteristics of its primary alcohol, primary amine, and long-chain alkyl functionalities. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **9-Amino-1-nonanol**. These predictions are derived from typical values for analogous functional groups and long-chain hydrocarbon structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for 9-Amino-1-nonanol

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
H on -OH	0.5 - 5.0	Broad Singlet	1H	Chemical shift is concentration and solvent dependent; signal disappears upon D ₂ O exchange. [1] [2]
H on -NH ₂	0.5 - 5.0	Broad Singlet	2H	Chemical shift is concentration and solvent dependent; signal disappears upon D ₂ O exchange.
-CH ₂ -OH (C1)	3.3 - 4.0	Triplet	2H	Deshielded by the adjacent electronegative oxygen atom. [1] [2]
-CH ₂ -NH ₂ (C9)	2.3 - 3.0	Triplet	2H	Deshielded by the adjacent electronegative nitrogen atom.
-CH ₂ - (C2-C8)	1.2 - 1.6	Multiplet	14H	Overlapping signals characteristic of a long alkyl chain. [1]

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 9-Amino-1-nonanol

Carbon Atom	Chemical Shift (δ , ppm)	Notes
C1 (-CH ₂ -OH)	60 - 70	Deshielded by the hydroxyl group. [1]
C9 (-CH ₂ -NH ₂)	40 - 50	Deshielded by the amino group. [3]
C2, C8	32 - 34	β to the heteroatom.
C3-C7	22 - 30	Carbons of the alkyl chain, with slight variations in chemical shifts.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Predicted Infrared (IR) Spectroscopic Data for 9-Amino-1-nonanol

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (Alcohol)	3600 - 3200	Strong, Broad	Characteristic of hydrogen-bonded hydroxyl groups.
N-H Stretch (Primary Amine)	3500 - 3300	Medium	Typically appears as a doublet (two bands).
C-H Stretch (Alkyl)	2960 - 2850	Strong	Asymmetric and symmetric stretching of CH ₂ and CH ₃ groups.
N-H Bend (Primary Amine)	1650 - 1580	Medium	Scissoring vibration.
C-O Stretch (Primary Alcohol)	1075 - 1000	Strong	
C-N Stretch (Aliphatic Amine)	1250 - 1020	Medium-Weak	

Sample phase: Liquid film

Table 4: Predicted Mass Spectrometry (MS) Data for 9-Amino-1-nonanol

m/z	Ion	Fragmentation Pathway	Notes
159	$[M]^+$	Molecular Ion	The molecular ion peak may be of low intensity or absent in electron ionization.
142	$[M-NH_3]^+$	Loss of ammonia	
141	$[M-H_2O]^+$	Dehydration	A common fragmentation pathway for alcohols.
30	$[CH_2NH_2]^+$	Alpha-cleavage	A prominent peak for primary amines.

Ionization method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **9-Amino-1-nonanol** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$).[\[4\]](#)[\[5\]](#)[\[6\]](#)
- The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.[\[6\]](#)
- Filter the solution through a pipette with a small cotton plug to remove any particulate matter.[\[7\]](#)
- Transfer the filtered solution into a clean, dry 5 mm NMR tube.[\[5\]](#)[\[8\]](#)
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0.00 ppm).[\[9\]](#)

2. Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Shim the magnetic field to achieve homogeneity and optimal resolution.[8]
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[10]
- To confirm the identity of the -OH and -NH₂ proton signals, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ^1H NMR spectrum. The signals corresponding to the exchangeable protons will disappear.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation (Liquid Film/Attenuated Total Reflectance - ATR):

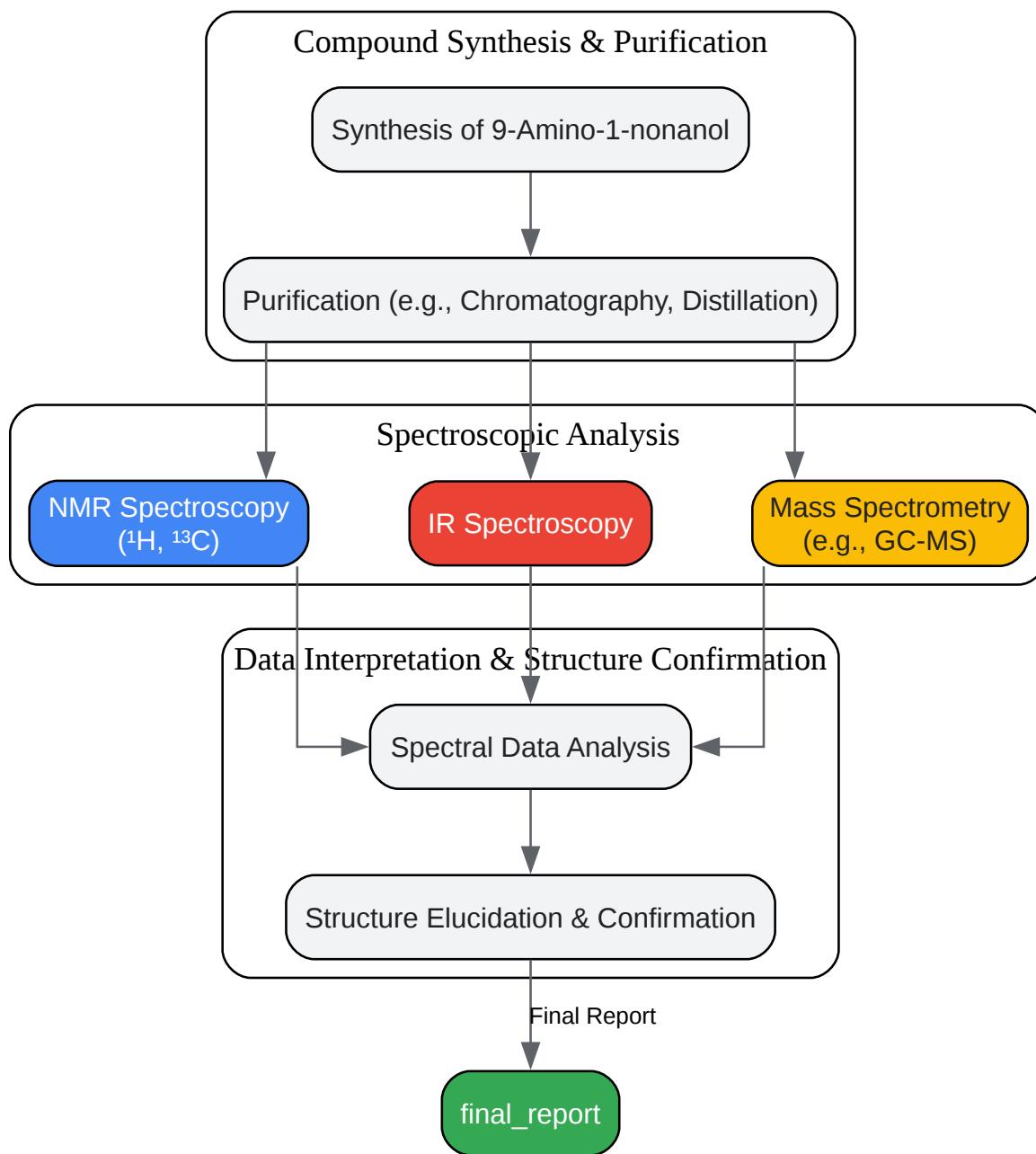
- Liquid Film Method: Place a small drop of neat **9-Amino-1-nonanol** onto a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently press to form a thin, uniform film. [11][12]
- ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.[11] Ensure good contact between the sample and the crystal.[11]

2. Data Acquisition:

- Place the prepared sample in the spectrometer's sample holder.
- Record a background spectrum of the empty sample holder (or clean ATR crystal) to be subtracted from the sample spectrum.[13]
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .[13]
- Multiple scans are usually averaged to improve the signal-to-noise ratio.[13]

Mass Spectrometry (MS)

1. Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry, GC-MS):


- Prepare a dilute solution of **9-Amino-1-nonanol** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Inject a small volume (typically 1 μ L) of the solution into the GC-MS system. The sample is vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.[14]

2. Data Acquisition (Electron Ionization - EI):

- The separated components from the GC elute into the ion source of the mass spectrometer.
- In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16][17][18]
- The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **9-Amino-1-nonanol**.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 9-Amino-1-nonanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319706#spectroscopic-data-for-9-amino-1-nonanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com